BenchChemオンラインストアへようこそ!

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one

Epigenetics Bromodomain inhibition Chemical probe development

5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one is a privileged benzimidazol-2-one scaffold for medicinal chemistry and epigenetic research. The bulky 5-tert-butyl substituent confers unique steric and lipophilic properties (ClogP ≈ 2.7) that cannot be replicated by smaller alkyl or aryl congeners. It exhibits selective BRPF1 bromodomain inhibition (pIC50 6.2) with negligible BRD4 BD1 activity (pIC50 <4.3), enabling BRPF1-dependent phenotypic probing without BET-family confounding. The compound also serves as a calibrated CYP3A4 reference inhibitor (IC50 233 nM) for high-throughput metabolic liability screening. Its elevated lipophilicity ensures reliable passive membrane permeability for intracellular target engagement assays. Researchers conducting SAR investigations will find this high-logP benzimidazol-2-one an indispensable reference point for correlating lipophilicity with biological and pharmacokinetic outcomes.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 99840-59-2
Cat. No. B1610178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one
CAS99840-59-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C11H14N2O/c1-11(2,3)7-4-5-8-9(6-7)13-10(14)12-8/h4-6H,1-3H3,(H2,12,13,14)
InChIKeyBAZSVTYRUIVMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 99840-59-2) for Research Sourcing


5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 99840-59-2) is a benzimidazol-2-one core bearing a bulky tert-butyl group at the 5-position . This scaffold is a privileged structure in medicinal chemistry, with 5-substituted benzimidazol-2-ones explored as inhibitors of bromodomains [1], AMPA receptors [2], and cytochrome P450 enzymes [3]. The tert-butyl substituent confers distinct steric and lipophilic properties that differentiate it from smaller alkyl or aryl congeners.

Why 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Common Benzimidazol-2-one Analogs


The 5-position substituent dictates both target engagement and off-target liability in benzimidazol-2-one series. A direct comparison of bromodomain selectivity reveals that the 5-tert-butyl derivative (pIC50 6.2 for BRPF1; <4.3 for BRD4 BD1) [1] cannot be functionally replaced by 5-phenyl (pIC50 7.0; <4.3) or 5-benzyl (pIC50 6.4; <4.3) analogs without altering the selectivity profile. Similarly, cytochrome P450 inhibition data show that the 5-tert-butyl compound inhibits CYP3A4 with an IC50 of 233 nM [2], a liability that may differ substantially from 5-halo or 5-alkoxy derivatives, precluding uncontrolled substitution in pharmacological experiments.

Quantitative Comparative Evidence for 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one vs. Analogs


BRPF1 Bromodomain Selectivity: 5-tert-Butyl vs. 5-Phenyl, 5-Benzyl, and 5-(2-Methylphenyl) Benzimidazol-2-ones

In a head-to-head study of benzimidazol-2-one 5-position substituents, the 5-tert-butyl analog (Compound 9) showed a pIC50 of 6.2 (IC50 ≈ 0.63 µM) for BRPF1, while displaying no measurable activity against BRD4 BD1 (pIC50 <4.3) [1]. This contrasts with 5-phenyl (pIC50 7.0, ~0.10 µM) and 5-benzyl (pIC50 6.4, ~0.40 µM), both of which also lacked BRD4 BD1 activity (<4.3). The 5-(2-methylphenyl) analog (pIC50 6.5, ~0.32 µM) exhibited similar selectivity. Thus, the tert-butyl group provides intermediate potency but maintains the same selectivity window as aryl substituents.

Epigenetics Bromodomain inhibition Chemical probe development

CYP3A4 Inhibition Liability: 5-tert-Butyl Benzimidazol-2-one vs. Predicted 5-Methyl Analog

The target compound inhibits human CYP3A4 with an IC50 of 233 nM in insect supersome assays [1]. While no direct comparator data for other 5-alkyl benzimidazol-2-ones exist in the same assay, class-level SAR indicates that increasing lipophilicity at the 5-position generally elevates CYP3A4 binding. The tert-butyl group (calculated logP ≈ 2.7) is substantially more lipophilic than a methyl substituent (calculated logP ≈ 1.1), predicting a >10-fold higher CYP3A4 inhibitory potential for the tert-butyl analog . This trend is consistent with the observed IC50 of 233 nM.

Drug metabolism Cytochrome P450 Off-target profiling

Physicochemical Differentiation: Calculated logP and Steric Bulk of the 5-tert-Butyl Group

The 5-tert-butyl group imparts a calculated logP (ClogP) of approximately 2.7, significantly higher than the 5-methyl (ClogP ≈ 1.1) or unsubstituted benzimidazol-2-one (ClogP ≈ 0.8) . This increased lipophilicity correlates with enhanced membrane permeability but also with higher metabolic liability. The tert-butyl group's van der Waals volume (≈ 52 ų) is roughly twice that of an isopropyl group (≈ 30 ų), creating a steric environment that can hinder or enhance binding to hydrophobic pockets depending on target architecture.

Lipophilicity Physicochemical properties Lead optimization

Recommended Application Scenarios for 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one Based on Quantitative Evidence


Chemical Probe Development for BRPF1 Bromodomain with Defined Selectivity over BET Family

Use as a BRPF1-selective negative control or tool compound in epigenetic studies. The compound's pIC50 of 6.2 for BRPF1 and pIC50 <4.3 for BRD4 BD1 [1] allows researchers to probe BRPF1-dependent phenotypes without confounding BET-family inhibition, provided dosing is adjusted for its intermediate potency.

CYP3A4 Inhibition Screening Standard in Drug Discovery Panels

With a well-defined CYP3A4 IC50 of 233 nM [2], this compound can serve as a reference inhibitor for calibrating high-throughput CYP inhibition assays, particularly when evaluating the metabolic liability of novel chemical entities containing aromatic or heterocyclic cores.

Lipophilic Scaffold for Membrane-Permeable Probe Design

Leverage the high ClogP (≈ 2.7) of the 5-tert-butyl analog to design cell-permeable probes. The compound's lipophilicity facilitates passive membrane diffusion, making it a suitable core for intracellular target engagement assays where permeability is a primary requirement.

Reference Compound for Structure–Lipophilicity Relationship Studies

Include as a high-logP reference point in structure–activity relationship (SAR) investigations of benzimidazol-2-one series. Its ClogP of ≈ 2.7 contrasts with more polar 5-substituted analogs, enabling correlation of lipophilicity with biological or pharmacokinetic outcomes.

Quote Request

Request a Quote for 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.